1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:
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Synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-one
Reactants: Phenylboronic acid, 2-acetyl-5-bromopyridine, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
Conditions: The reaction is carried out under nitrogen atmosphere in toluene and water at 105°C.
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Reduction to 1-(5-Phenylpyridin-2-yl)ethan-1-amine
Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-one and a reducing agent such as sodium borohydride.
Conditions: The reaction is typically performed in an alcohol solvent like methanol at room temperature.
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Formation of the dihydrochloride salt
Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-amine and hydrochloric acid.
Conditions: The amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the dihydrochloride salt.
Chemical Reactions Analysis
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can convert ketones to alcohols or amines to their corresponding alkylamines.
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Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the pyridine ring or the phenyl group.
Scientific Research Applications
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
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Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of drugs targeting neurological disorders.
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Organic Synthesis
- Serves as an intermediate in the synthesis of more complex organic molecules.
- Utilized in the preparation of heterocyclic compounds with potential biological activity.
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Biological Research
- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
- Studied for its potential effects on cellular signaling pathways.
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Industrial Applications
- Used in the production of specialty chemicals and materials.
- Potential applications in the development of novel catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity.
- Potential targets include G-protein coupled receptors and ion channels.
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Pathways Involved
- The compound may modulate signaling pathways involved in neurotransmission and synaptic plasticity.
- It may also affect pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds:
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5-Phenylpyridin-2-amine
- Similar structure but lacks the ethan-1-amine group.
- Used in the synthesis of various heterocyclic compounds .
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1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- Contains a fluorine atom instead of a phenyl group.
- Studied for its potential applications in medicinal chemistry .
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2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
- Contains a pyrrolidine ring instead of a pyridine ring.
- Investigated for its potential effects on neurotransmitter systems .
Properties
Molecular Formula |
C13H16Cl2N2 |
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Molecular Weight |
271.18 g/mol |
IUPAC Name |
1-(5-phenylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10(14)13-8-7-12(9-15-13)11-5-3-2-4-6-11;;/h2-10H,14H2,1H3;2*1H |
InChI Key |
QADRMWMQKPOBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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